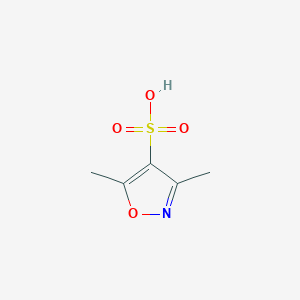

3,5-Dimethylisoxazole-4-sulfonic acid

Description

BenchChem offers high-quality 3,5-Dimethylisoxazole-4-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylisoxazole-4-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4S/c1-3-5(11(7,8)9)4(2)10-6-3/h1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNCZPNWIBTCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dimethylisoxazole-4-Sulfonic Acid and Its Derivatives: Structural Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3,5-Dimethylisoxazole-4-sulfonic acid and its highly reactive synthetic precursor, 3,5-dimethylisoxazole-4-sulfonyl chloride , represent a privileged class of synthons. These molecules provide a unique combination of steric shielding, lipophilicity, and electronic modulation, making them indispensable in the development of central nervous system (CNS) therapeutics, antimicrobial agents, and novel biopharmaceutical ligands.

This technical guide provides an in-depth analysis of the structural properties, mechanistic utility, and validated synthetic protocols associated with the 3,5-dimethylisoxazole-4-sulfonyl scaffold.

Structural Topography and Physicochemical Profile

The core architecture of 3,5-dimethylisoxazole-4-sulfonic acid consists of a five-membered aromatic isoxazole ring containing adjacent nitrogen and oxygen heteroatoms. The presence of methyl groups at the C3 and C5 positions serves two critical functions:

-

Steric Hindrance & Lipophilicity: The methyl groups increase the overall lipophilicity of the molecule, a critical factor for blood-brain barrier (BBB) penetration in CNS-targeted drugs.

-

Regioselectivity: The C3 and C5 positions are structurally blocked, directing electrophilic aromatic substitution exclusively to the electron-rich C4 position during synthesis.

While the free sulfonic acid () is the conceptual parent, practical synthetic applications predominantly utilize its sulfonyl chloride derivative due to its superior electrophilicity and reactivity with nucleophiles ().

Quantitative Data: Physicochemical Properties

| Property | 3,5-Dimethylisoxazole-4-sulfonic acid | 3,5-Dimethylisoxazole-4-sulfonyl chloride |

| Molecular Formula | C₅H₇NO₄S | C₅H₆ClNO₃S[1] |

| Molecular Weight | 177.18 g/mol | 195.62 g/mol [2] |

| CAS Number | N/A (Often generated in situ) | 80466-79-1[1] |

| Physical Form | Solid | White to light yellow solid/liquid[1] |

| Reactivity Profile | Weak electrophile, highly water-soluble | Strong electrophile, moisture-sensitive[3] |

| Storage Conditions | Room temperature | Inert atmosphere, 2-8 °C[1] |

Mechanistic Role in Pharmacological Design

The integration of the 3,5-dimethylisoxazole-4-sulfonyl moiety into larger molecular frameworks is not arbitrary; it is driven by specific mechanistic goals in drug design.

5-HT6 Receptor Antagonism

Sulfonamide derivatives of this scaffold have demonstrated profound efficacy as 5-HT6 receptor antagonists. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the CNS. Antagonizing this receptor prevents the activation of Gs proteins, thereby reducing adenylyl cyclase activity and cAMP production. This pathway modulation is highly sought after for treating cognitive memory disorders (e.g., Alzheimer's disease), schizophrenia, and Irritable Bowel Syndrome (IBS) (4[4]).

Mechanism of 5-HT6 receptor antagonism by isoxazole sulfonamide derivatives.

Natural Product Modification and Formamidines

Beyond CNS targets, the sulfonyl chloride is utilized to modify natural alkaloids like cytisine to discover new biologically active compounds (3[3]). Furthermore, it acts as a crucial reagent in catalyst-free, multi-component syntheses of N-sulfonyl formamidines, which serve as chelating ligands and biopharmaceutical leads (5[5]).

Synthetic Methodologies: From Core to Derivative

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why specific reagents and conditions are mandated.

Protocol A: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride

The direct chlorosulfonation of 3,5-dimethylisoxazole is the industry standard for generating the reactive synthon (6[6]).

Causality & Rationale: Chlorosulfonic acid alone often yields a mixture of the free sulfonic acid and the sulfonyl chloride. By introducing thionyl chloride (

Step-by-Step Methodology:

-

Preparation: In a rigorously dried flask under an inert atmosphere, prepare a cooled mixture of chlorosulfonic acid (approx. 8.3 equivalents) and thionyl chloride (approx. 1.1 equivalents).

-

Addition: Slowly add 3,5-dimethylisoxazole (1.0 equivalent) to the cooled mixture under continuous stirring. Caution: The reaction is highly exothermic.

-

Heating: Gradually heat the reaction mixture to 120–130 °C and maintain for 4 hours. This elevated temperature is required to overcome the activation energy for electrophilic aromatic substitution at the C4 position.

-

Quenching (Self-Validation Step): Cool the mixture to room temperature and carefully pour it over crushed ice.

-

Isolation: Filter the white precipitate, wash with cold water, and dissolve in chloroform for downstream application.

Protocol B: Synthesis of Isoxazole Sulfonamide Derivatives (e.g., Cytisine Modification)

Once the sulfonyl chloride is isolated, it can be reacted with primary or secondary amines via nucleophilic acyl substitution.

Causality & Rationale: As the amine attacks the sulfonyl chloride, one equivalent of hydrochloric acid (HCl) is liberated. If unaddressed, this HCl will protonate the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% theoretical yield. Therefore, an auxiliary base (like pyridine) is strictly required as an acid scavenger (6[6]).

Step-by-Step Methodology:

-

Solvation: Dissolve the target amine (e.g., cytisine) in dry acetonitrile.

-

Base Addition: Add an excess of anhydrous pyridine to act as the proton scavenger.

-

Coupling: Slowly add 3,5-dimethylisoxazole-4-sulfonyl chloride to the mixture at room temperature.

-

Monitoring (Self-Validation Step): Monitor the reaction progression via Thin-Layer Chromatography (TLC) using an isopropyl alcohol-benzene-25% ammonia solution (10:5:2) system.

Step-by-step synthetic workflow for 3,5-dimethylisoxazole sulfonamide derivatives.

Analytical Characterization Standards

To verify the structural integrity of the synthesized 3,5-dimethylisoxazole-4-sulfonamide derivatives, rigorous analytical characterization must be performed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the defining signature of the intact 3,5-dimethylisoxazole moiety is the presence of a sharp, three-proton singlet in the strong-field region (typically around 2.50 ppm), corresponding to the methyl protons at the C5 position (3[3]). The absence of an aromatic proton signal on the isoxazole ring confirms that substitution has successfully occurred at the C4 position.

-

X-Ray Diffraction (XRD): For crystalline derivatives (such as 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine), single-crystal X-ray diffraction is the gold standard. These compounds typically crystallize in monoclinic systems (e.g., space group P2₁) (3[3]), allowing for precise determination of the spatial relationship between the highly polar sulfonamide linkage and the lipophilic isoxazole headgroup.

References

-

Chemikart - 3,5-Dimethylisoxazole-4-sulfonic acid Properties. Available at: Link

-

Google Patents (PCT) - Sulphonamide Derivatives, Process for their Preparation, and their Use as Medicaments. Available at: 4

-

MDPI - Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Available at:3

-

Benchchem - 3,5-Dimethylisoxazole-4-sulfonamide Synthetic Methodologies. Available at: 6

-

Sigma-Aldrich - 3,5-Dimethylisoxazole-4-sulfonyl chloride Product Data. Available at: Link

-

RSC Publishing - Catalyst-free one-pot, four-component approach for the synthesis of di- and tri-substituted N-sulfonyl formamidines. Available at: 5

Sources

- 1. 3,5-Dimethylisoxazole-4-sulfonyl chloride | 80466-79-1 [sigmaaldrich.com]

- 2. CAS 80466-79-1 | 8H62-5-12 | MDL MFCD00052554 | 3,5-Dimethylisoxazole-4-sulfonyl chloride | SynQuest Laboratories [synquestlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Catalyst-free one-pot, four-component approach for the synthesis of di- and tri-substituted N -sulfonyl formamidines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00772F [pubs.rsc.org]

- 6. 3,5-Dimethylisoxazole-4-sulfonamide|CAS 175136-83-1 [benchchem.com]

The Biological Activity and Therapeutic Potential of 3,5-Dimethylisoxazole Sulfonamide Derivatives: A Mechanistic Guide

Executive Summary

As a privileged scaffold in modern medicinal chemistry, the 3,5-dimethylisoxazole sulfonamide structure offers a highly programmable platform for drug discovery. By combining the unique physicochemical properties of the 3,5-dimethylisoxazole ring—a field-proven bioisostere for acetyl-lysine (KAc)—with the versatile, zinc-binding sulfonamide moiety, researchers have developed potent agents targeting epigenetic readers, metalloenzymes, and essential bacterial pathways[1]. This technical guide synthesizes the mechanistic causality, structure-activity relationships (SAR), and self-validating experimental protocols required for evaluating these derivatives in drug development workflows.

Epigenetic Modulation: BRD4 Inhibition and Anticancer Activity

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that recognizes acetylated lysine residues on histones. By recruiting transcriptional machinery, BRD4 drives the expression of oncogenes such as c-MYC, making it a prime target for acute myeloid leukemia (AML) and other malignancies[2][3].

Structural Causality in Ligand Design

The efficacy of 3,5-dimethylisoxazole sulfonamides against BRD4 is rooted in precise molecular interactions:

-

The KAc Binding Pocket: The 3,5-dimethylisoxazole ring physically mimics acetyl-lysine. It inserts deep into the hydrophobic KAc-binding pocket of BRD4. The isoxazole nitrogen and oxygen atoms form critical hydrogen bonds with the conserved Asparagine (Asn140) residue and a network of structural water molecules within the ZA channel[4].

-

The Sulfonamide Linker & WPF Shelf: The sulfonamide group acts as a rigid, polar vector that directs attached aryl or alkyl substituents toward the WPF (Trp-Pro-Phe) shelf of the bromodomain. SAR studies indicate that a lipophilic substituent of three to five heavy atoms attached to the sulfonamide is optimal for occupying this shelf, pushing the isoxazole deeper into the pocket and significantly enhancing binding affinity[4][5].

Caption: Mechanism of BRD4 inhibition by 3,5-dimethylisoxazole sulfonamides leading to c-MYC downregulation.

Metalloenzyme Inhibition: Targeting Carbonic Anhydrase

Beyond epigenetic targeting, the primary sulfonamide moiety is the premier zinc-binding group (ZBG) for human carbonic anhydrases (hCA). Tumor-associated isoforms (hCA IX and XII) are overexpressed in hypoxic tumors, where they maintain an acidic tumor microenvironment that promotes metastasis and chemoresistance[1].

Structural Causality in Ligand Design

When the 3,5-dimethylisoxazole core is linked via a sulfonyl group to complex alkaloids (e.g., cytisine), the primary sulfonamide nitrogen coordinates directly with the active-site zinc ion (Zn2+) of hCA[6][7]. The 3,5-dimethylisoxazole tail interacts with the hydrophobic and hydrophilic halves of the enzyme's active site cleft. This dual-action potential—anchoring via the sulfonamide while achieving isoform selectivity via the isoxazole tail—makes the scaffold highly versatile[1].

Antimicrobial and Antimalarial Applications

In the context of infectious diseases, sulfonamide derivatives competitively inhibit dihydropteroate synthase (DHPS), a crucial enzyme in bacterial folic acid synthesis[1]. Furthermore, library screening of polycyclic ketals and indoline alkaloids bearing a 3,5-dimethylisoxazole sulfonamide moiety has revealed significant activity against Plasmodium falciparum. These compounds demonstrated the ability to penetrate parasitic membranes and disrupt essential pathways without exhibiting cytotoxicity to human erythrocytes (HepG2/HEK293 cells)[8].

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the comparative biological activities of key 3,5-dimethylisoxazole sulfonamide derivatives against BRD4 and Acute Myeloid Leukemia (AML) cell lines, demonstrating the impact of WPF shelf substituents on overall efficacy.

| Compound Scaffold | Substituent (WPF Shelf) | BRD4 Binding Affinity | MV4-11 Proliferation (IC50) | Reference |

| 3-Ethyl-benzo[d]isoxazole sulfonamide (11h) | 2-Methoxybenzene | ΔTm > 6 °C | 0.78 μM | [2] |

| 3-Ethyl-benzo[d]isoxazole sulfonamide (11r) | Substituted Aryl | ΔTm > 6 °C | 0.87 μM | [2] |

| Phenylisoxazole sulfonamide (Compound 58) | Phenyl | 70 nM (BD1), 140 nM (BD2) | 0.15 μM | [3] |

| 3,5-Dimethylisoxazole (Compound 3) | Alkyl/Aryl | IC50 = 4.8 μM (BRD4-1) | Moderate | [4][5] |

Self-Validating Experimental Protocols

To ensure reproducibility, target engagement, and scientific integrity, the following protocols detail the synthesis and biological validation of these derivatives. Each protocol is designed as a self-validating system with built-in causality and control checkpoints.

Protocol 1: Synthesis of 3,5-Dimethylisoxazole Sulfonamides (Amidation)

Causality: The use of pyridine acts as both a solvent and a base to neutralize the HCl byproduct, preventing the protonation of the amine and driving the nucleophilic acyl substitution forward.

-

Preparation: Dissolve the core amine (e.g., 3-ethyl-benzo[d]isoxazol-5-amine, 0.34 mmol) in 6 mL of anhydrous Dichloromethane (DCM)[2].

-

Reagent Addition: Add the target 3,5-dimethylisoxazole-4-sulfonyl chloride (0.41 mmol) and pyridine (0.3 mL) to the solution[2].

-

Reaction: Stir the mixture at 43 °C for 3–12 hours. Monitor progression via Thin Layer Chromatography (TLC) using an ethyl acetate/petroleum ether (1:1, v/v) system to validate the consumption of the starting amine[2].

-

Quenching & Extraction: Upon completion, dilute with 1 mol/L HCl (8 mL) to neutralize excess pyridine, followed by water (15 mL). Extract the aqueous layer with ethyl acetate (3 × 20 mL) to selectively partition the lipophilic product from water-soluble pyridine salts[2].

-

Purification: Wash the combined organic phases with brine, dry over anhydrous Na2SO4, and evaporate under reduced pressure. Purify via flash chromatography to ensure >95% purity for biological assays[2].

Protocol 2: BRD4 Target Engagement via Thermal Shift Assay (TSA)

Causality: Ligand binding stabilizes the protein's tertiary structure, increasing its melting temperature (Tm). SYPRO Orange dye binds to hydrophobic regions exposed during protein unfolding, resulting in a measurable fluorescent signal that correlates with target engagement. A ΔTm > 2°C indicates significant, specific binding.

-

Protein Preparation: Dilute recombinant BRD4(BD1) protein to a final concentration of 2 μM in assay buffer (HEPES pH 7.5, 150 mM NaCl).

-

Dye Addition: Add SYPRO Orange dye (1000x stock) to a final concentration of 5x.

-

Compound Incubation: Dispense 20 μL of the protein-dye mixture into a 96-well PCR plate. Add 1 μL of the synthesized sulfonamide derivative (10 mM DMSO stock) to achieve a final concentration of 10-50 μM. Control Checkpoint: Use 1 μL of pure DMSO as a negative baseline control.

-

Thermal Cycling: Heat the plate from 25°C to 95°C at a rate of 1°C/min using a Real-Time PCR machine, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

-

Data Analysis: Calculate the first derivative of the melt curve to determine the Tm. Calculate target engagement as ΔTm = Tm(Compound) - Tm(DMSO).

Caption: Iterative self-validating workflow for the design, screening, and optimization of BRD4 inhibitors.

References

-

[2] Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC. nih.gov. 2

-

[1] 3,5-Dimethylisoxazole-4-sulfonamide|CAS 175136-83-1 - Benchchem. benchchem.com. 1

-

[3] Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - ResearchGate. researchgate.net. 3

-

[8] Discovery of new antimalarial chemotypes through chemical methodology and library development | PNAS. pnas.org. 8

-

[4] Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC. nih.gov. 4

-

[6] Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC. nih.gov. 6

-

[5] Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands | Journal of Medicinal Chemistry - ACS Publications. acs.org. 5

-

[7] Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - MDPI. mdpi.com.7

Sources

- 1. 3,5-Dimethylisoxazole-4-sulfonamide|CAS 175136-83-1 [benchchem.com]

- 2. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

Comparative Technical Guide: 3,5-Dimethylisoxazole-4-sulfonic Acid vs. Carboxylic Acid Scaffolds

Topic: Difference between 3,5-dimethylisoxazole-4-sulfonic acid and carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison between 3,5-dimethylisoxazole-4-sulfonic acid and the carboxylic acid functional group (specifically its structural analog, 3,5-dimethylisoxazole-4-carboxylic acid ).

While both moieties share the 3,5-dimethylisoxazole core—a privileged scaffold in medicinal chemistry—their utility diverges sharply based on their electronic and physicochemical profiles.

-

The Sulfonic Acid Derivative (often utilized as the sulfonyl chloride, DMS-Cl ) acts primarily as a high-energy condensing reagent in organic synthesis and a stable, non-hydrolyzable bioisostere in drug design.

-

The Carboxylic Acid Analog functions as a versatile building block , a pharmacophore for acetyl-lysine mimicry (e.g., BET inhibition), and a substrate for acylation.

Physicochemical Profiling & Electronic Properties[1]

The isoxazole ring is electron-deficient, exerting a strong inductive effect ($ -I $) on substituents at the 4-position. This significantly alters the acidity and reactivity of the attached groups compared to aliphatic analogs.

Table 1: Comparative Physicochemical Properties

| Property | 3,5-Dimethylisoxazole-4-sulfonic Acid | 3,5-Dimethylisoxazole-4-carboxylic Acid |

| Structure | Isoxazole ring substituted with | Isoxazole ring substituted with |

| Acidity (pKa) | < 1.0 (Strong Acid) | ~3.5 – 4.0 (Weak Acid) |

| Physiological State (pH 7.4) | Fully Ionized ( | Partially Ionized / Equilibrium |

| Thermal Stability | High (Acid form); Hygroscopic | Moderate; Prone to decarboxylation >100°C |

| Primary Reactivity | Electrophilic (as Sulfonyl Chloride) | Nucleophilic (as Carboxylate) / Electrophilic (as Carbonyl) |

| Key Application | Coupling Reagent (DMS-Cl), Bioisostere | Pharmacophore , Building Block |

Electronic Causality

-

Sulfonic Acid: The sulfonyl group is tetrahedral and highly polarized. The electron-withdrawing nature of the isoxazole ring amplifies the acidity of the sulfonic group, making it a "super-acidic" leaving group in its conjugate base form. This property is exploited in DMS-Cl (3,5-dimethylisoxazole-4-sulfonyl chloride), where the sulfonate anion serves as an excellent leaving group during nucleophilic substitution.

-

Carboxylic Acid: The carboxyl group is planar. While the isoxazole ring lowers the pKa relative to acetic acid (pKa 4.76), it remains a weak acid. The proximity of the electron-rich ring oxygen to the carboxyl group can facilitate decarboxylation at elevated temperatures, a critical consideration during synthesis [1].

Synthetic Utility: Reagent vs. Substrate[4]

The most critical distinction for synthetic chemists is their operational role: the sulfonic derivative is often the tool , while the carboxylic acid is the object of synthesis.

3,5-Dimethylisoxazole-4-sulfonyl Chloride (DMS-Cl) as a Condensing Agent

DMS-Cl is a powerful reagent used to activate carboxylic acids for the formation of esters, amides, and peptides. It functions by converting a stable carboxylic acid into a highly reactive mixed anhydride intermediate.

Mechanism of Action

Unlike standard acyl chlorides, DMS-Cl allows for "one-pot" condensation under mild conditions. The steric bulk of the dimethylisoxazole ring suppresses side reactions (like racemization in peptide synthesis).

Figure 1: Mechanism of DMS-Cl mediated peptide coupling. The sulfonic acid moiety acts as the leaving group.

Carboxylic Acid as a Building Block

The carboxylic acid analog is typically synthesized via the hydrolysis of ethyl 3,5-dimethylisoxazole-4-carboxylate . It serves as a precursor for:

-

Heterocyclic Amides: Used in fragment-based drug discovery.

-

BET Bromodomain Inhibitors: The 3,5-dimethylisoxazole moiety mimics the acetyl-lysine (KAc) residue recognized by bromodomains.[1][2] The carboxylic acid allows attachment to larger scaffolds to improve potency [2].

Medicinal Chemistry: Bioisosterism & Design

In drug design, replacing a carboxylic acid with a sulfonic acid (or sulfonamide) is a non-classical bioisosteric strategy.

Bioisosteric Comparison

-

Ionization & Permeability:

-

Carboxylic Acid: At physiological pH (7.4), it exists in equilibrium between neutral and anionic forms. The neutral fraction can passively diffuse through cell membranes.

-

Sulfonic Acid: Permanently ionized (anionic) at pH 7.4. This prevents passive diffusion, making it unsuitable for intracellular targets unless a specific transporter is targeted.

-

-

Geometry:

-

Carboxyl: Planar (

). -

Sulfonyl: Tetrahedral (

). This 3D geometry can explore different binding pockets but requires a larger steric volume.

-

-

Stability:

-

Sulfonamides: The sulfonamide group (

) is the standard bioisostere for the carboxamide (

-

Figure 2: Decision tree for selecting between Carboxyl and Sulfonyl scaffolds in drug design.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride (DMS-Cl)

This protocol generates the reactive sulfonyl chloride reagent from the parent heterocycle.

Reagents: 3,5-Dimethylisoxazole, Chlorosulfonic acid (

-

Chlorosulfonation:

-

Cool chlorosulfonic acid (3.0 equiv) to 0°C in a dry round-bottom flask equipped with a drying tube.

-

Add 3,5-dimethylisoxazole (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 10°C.

-

Heat the mixture to 100°C for 2 hours.

-

Note: The electron-rich methyl groups facilitate electrophilic aromatic substitution at the 4-position [4].

-

-

Chlorination (Optional for higher yield):

-

Cool to 60°C and add thionyl chloride (1.5 equiv) dropwise.

-

Reflux at 110°C for an additional 2 hours to ensure conversion of any sulfonic acid byproduct to the sulfonyl chloride.

-

-

Quenching & Isolation:

-

Cool the reaction mixture to room temperature.

-

CRITICAL: Pour the mixture very slowly onto crushed ice with vigorous stirring. (Violent reaction!).

-

Filter the precipitated white solid immediately.

-

Wash with cold water and dry in a vacuum desiccator over

. -

Yield: Typically 70–80%. Mp: 42–44°C.

-

Protocol B: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

This protocol generates the carboxylic acid building block via hydrolysis.

Reagents: Ethyl 3,5-dimethylisoxazole-4-carboxylate, NaOH (aq), HCl.

-

Hydrolysis:

-

Dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 equiv) in a 1:1 mixture of THF/Water.

-

Add NaOH (2.0 equiv, 5N solution).

-

Stir at reflux (60°C) for 4 hours. Monitor by TLC (disappearance of ester spot).

-

-

Workup:

-

Evaporate the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0°C.

-

Acidify carefully with 6N HCl to pH ~2.0. The carboxylic acid will precipitate as a white solid.[3]

-

-

Purification:

-

Filter the solid and wash with cold water.

-

Recrystallize from Ethanol/Water if necessary.

-

Yield: >90%. Mp: 141–144°C [5].

-

References

-

Decarboxylation of Heterocyclic Acids. ResearchGate. Available at: [Link]

-

3,5-Dimethylisoxazoles as Bromodomain Ligands. National Institutes of Health (PMC). Available at: [Link]

-

Bioisosteres in Drug Design. Drug Hunter. Available at: [Link]

- Process for preparing 3,5-dimethylisoxazole-4-sulphonyl chloride.Google Patents (US5959119A).

Sources

Isoxazole ring electron density and sulfonation potential

Title: Isoxazole Ring Electron Density and Sulfonation Potential: A Technical Guide for Drug Development

Introduction Isoxazole, a five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties make it an excellent bioisostere for esters, amides, and carboxylic acids[1]. However, functionalizing the isoxazole core—particularly via electrophilic aromatic substitution (EAS) such as sulfonation—presents distinct synthetic challenges due to its electronic architecture. This whitepaper provides an in-depth mechanistic analysis of isoxazole electron density, the causality governing its sulfonation potential, and field-validated protocols for synthesizing isoxazole-4-sulfonamides.

Electronic Structure and Regioselectivity

The isoxazole ring is inherently

Causality of Regioselectivity: When EAS does occur, it is almost exclusively directed to the C-4 position[2]. Why? The regioselectivity is governed by the stability of the intermediate arenium ion (Wheland intermediate)[3].

-

Attack at C-3 or C-5: Places a positive charge on carbons directly adjacent to the electronegative heteroatoms, resulting in a highly destabilized transition state.

-

Attack at C-4: Allows the positive charge to be delocalized across the carbon backbone without forcing a formal positive charge onto the oxygen or nitrogen atoms, minimizing electrostatic repulsion[4].

To overcome the inherent unreactivity of the naked isoxazole ring, electron-donating groups (EDGs) such as methyl or amino groups must be installed at C-3 and C-5[5]. For instance, 3,5-dimethylisoxazole undergoes facile sulfonation because the hyperconjugative donation from the methyl groups sufficiently raises the electron density at C-4[6].

Mechanistic routing of electrophilic aromatic substitution in the isoxazole ring.

Sulfonation Potential and Bioisosteric Applications

Sulfonated isoxazoles, specifically isoxazole-4-sulfonyl chlorides, are critical intermediates for synthesizing sulfonamide-based therapeutics[7]. The isoxazole ring has a high dipole moment (~3.0 D) compared to oxazole (~1.7 D), which enhances dipole-dipole interactions with target protein backbones, a feature heavily exploited in the design of cathepsin inhibitors and HIV-1 replication antagonists[1][8].

Direct Sulfonation vs. Chlorosulfonation:

Direct sulfonation using sulfuric acid or oleum is thermodynamically demanding and yields highly polar sulfonic acids that are difficult to isolate. Instead, chlorosulfonation using chlorosulfonic acid (

Quantitative Data: Reactivity and Optimization

Table 1: Relative Electron Density and EAS Reactivity in Five-Membered Heterocycles

| Heterocycle | Dipole Moment (D) | EAS Reactivity Level | Primary EAS Site | |

| Pyrrole | 1.8 | High | Very High | C-2 / C-5 |

| Pyrazole | 2.2 | Moderate | Moderate | C-4 |

| Oxazole | 1.7 | Low | Low | C-5 |

| Isoxazole | 3.0 | Very Low | Very Low (Requires EDGs) | C-4 |

Table 2: Optimization Parameters for 3,5-Dimethylisoxazole-4-Chlorosulfonation

| Reagent Equivalents ( | Temperature (°C) | Time (h) | Conversion (%) | Impurity Profile |

| 2.0 | 50 | 4 | < 40% | Unreacted starting material |

| 4.0 | 100 | 2 | > 95% | Trace sulfonic acid |

| 6.0 | 120 | 4 | > 90% | Ring degradation products |

Experimental Workflows and Protocols

The following protocols detail the synthesis of 3,5-dimethylisoxazole-4-sulfonyl chloride and its subsequent conversion into a biologically active sulfonamide[9]. This workflow is designed as a self-validating system: the successful phase separation in Protocol A confirms the formation of the non-polar sulfonyl chloride, while the TLC shift in Protocol B validates amidation.

Protocol A: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride

Objective: Regioselective functionalization of the C-4 position via neat chlorosulfonation.

-

Substrate Activation: Charge a dry, round-bottom flask with 3,5-dimethylisoxazole (1.0 eq) under an inert argon atmosphere.

-

Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Dropwise, add chlorosulfonic acid (4.0 eq) over 30 minutes. Causality: The highly exothermic nature of the initial acid-base complexation requires strict thermal control to prevent ring opening or charring.

-

Thermal Sulfonation: Remove the ice bath and heat the mixture to 100 °C for 2 hours. Causality: Elevated temperature provides the necessary activation energy to overcome the electron-deficient nature of the isoxazole ring for the initial EAS step.

-

Quenching: Cool the reaction mixture to room temperature, then carefully pour it over crushed ice with vigorous stirring. Causality: Water hydrolyzes the excess

into -

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous

, and concentrate under reduced pressure to yield the crude 3,5-dimethylisoxazole-4-sulfonyl chloride.

Protocol B: Sulfonamide Coupling

Objective: Conversion of the highly reactive sulfonyl chloride into a stable sulfonamide bioisostere.

-

Amine Preparation: Dissolve the target primary or secondary amine (1.1 eq) in anhydrous acetonitrile (

). Add pyridine (2.0 eq) as an acid scavenger. -

Coupling: Cool the solution to 0 °C. Slowly add a solution of 3,5-dimethylisoxazole-4-sulfonyl chloride (1.0 eq) in

. -

Reaction Progression: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc). Causality: The disappearance of the high-Rf sulfonyl chloride spot validates the nucleophilic attack by the amine.

-

Purification: Concentrate the mixture, reconstitute in EtOAc, and wash with 1M HCl to remove residual pyridine and unreacted amine. Purify via silica gel flash chromatography to isolate the pure isoxazole-4-sulfonamide[7].

Step-by-step synthetic workflow for isoxazole-4-sulfonamide generation.

References[5] Title: Isoxazole-3-sulfonylchloride Synthesis and Scaffold Applications

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. html.rhhz.net [html.rhhz.net]

- 5. Isoxazole-3-sulfonylchloride | Benchchem [benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of HIV-1 Replication by Isoxazolidine and Isoxazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Solubility and Solvent-Driven Synthetic Profiling of 3,5-Dimethylisoxazole-4-sulfonic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

3,5-Dimethylisoxazole-4-sulfonic acid (DMISA) is a highly versatile building block utilized extensively in the synthesis of biologically active sulfonamides, including 5-HT6 receptor antagonists[1] and novel cytisine derivatives[2]. However, its extreme polarity presents unique challenges in solvent selection, extraction, and downstream synthesis. This whitepaper provides a rigorous analysis of DMISA’s solubility profile, detailing the mechanistic causality behind its solvent interactions, standardizing a self-validating protocol for thermodynamic solubility determination, and outlining how medicinal chemists bypass its organic insolubility through strategic derivatization.

Structural Determinants & Mechanistic Causality

To understand the solubility of DMISA, one must analyze the competing forces within its molecular architecture:

-

The 3,5-Dimethylisoxazole Ring: This heteroaromatic core provides moderate lipophilicity and electron density. The two methyl groups enhance the electron density on the ring, directing electrophilic substitution (such as sulfochlorination) specifically to the 4-position[2].

-

The Sulfonic Acid Moiety (-SO₃H): Sulfonic acids are strong acids (typically possessing a pKa < 1). In aqueous and physiological environments, DMISA exists almost exclusively in its ionized sulfonate form (-SO₃⁻).

The Causality of Solvation: The extreme hydrophilicity of the ionized sulfonate group completely dominates the molecule's partition coefficient (LogP). In water, the negatively charged oxygen atoms of the sulfonate group act as powerful hydrogen bond acceptors, forming massive, stable hydration shells via ion-dipole interactions. Conversely, in non-polar organic solvents (like hexane or dichloromethane), the lack of a dielectric constant high enough to stabilize the separated ions results in practically zero solubility. The energetic penalty of breaking the strong intermolecular hydrogen bonds of the solid DMISA crystal lattice is not offset by the weak Van der Waals interactions offered by non-polar solvents.

Comparative Solubility Profile

The table below summarizes the solubility profile of DMISA across a spectrum of solvents, categorized by their dielectric constants and hydrogen-bonding capacities.

| Solvent Classification | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Mechanistic Rationale |

| Polar Protic | Water | 80.1 | > 500 (Highly Soluble) | Optimal ion-dipole stabilization and extensive hydrogen bonding with the -SO₃⁻ group. |

| Polar Protic | Methanol | 32.7 | ~ 150 (Soluble) | Good hydrogen bond donor capacity, though lower dielectric constant than water reduces total ion stabilization. |

| Polar Aprotic | DMSO | 46.7 | ~ 80 (Soluble) | High polarity stabilizes the solute, but lack of proton donation limits the solvation of the sulfonate anion compared to water. |

| Slightly Polar | Ethyl Acetate | 6.0 | < 5 (Slightly Soluble) | Insufficient polarity to break the crystal lattice of the strong acid; primarily interacts with the isoxazole core. |

| Non-Polar | Dichloromethane | 9.1 | < 1 (Practically Insoluble) | Cannot stabilize the ionic charge; energetic penalty of solvation is too high. |

| Non-Polar | Hexane | 1.9 | < 0.1 (Insoluble) | Complete absence of dipole or hydrogen-bonding capabilities. |

Experimental Methodology: Thermodynamic Solubility Protocol

Protocol Steps

-

Solvent Saturation: Add 100 mg of DMISA solid to 1.0 mL of the target solvent in a sealed borosilicate glass vial. Causality: An excess of solid must be used to ensure the solution reaches thermodynamic equilibrium rather than just a high concentration.

-

Isothermal Incubation: Agitate the vials at 300 RPM on a thermoshaker at exactly 25.0°C for 24 hours.

-

Phase Separation (Critical Step): Centrifuge the samples at 10,000 x g for 15 minutes. Causality: Centrifugation is strictly chosen over syringe filtration. Sulfonic acids are notorious for non-specific binding to nylon or PTFE filter membranes, which artificially lowers the quantified concentration.

-

Self-Validation Check: Visually confirm the presence of a solid pellet at the bottom of the tube. Trustworthiness: If no pellet is present, the system is not saturated. The test must be repeated with a higher initial solid mass.

-

Quantification: Carefully aspirate the supernatant, perform serial dilutions in the mobile phase (to fall within the linear dynamic range), and quantify via HPLC-UV against a multi-point standard curve.

Figure 1: Self-validating thermodynamic solubility workflow for DMISA.

Solvent-Driven Synthetic Strategies: The Sulfonyl Chloride Switch

Because DMISA is practically insoluble in standard organic reaction solvents (DCM, EtOAc, Toluene), direct amidation to form sulfonamides is thermodynamically and kinetically unfavorable. To bypass this, synthetic chemists utilize a "solubility switch" by converting the highly polar sulfonic acid into a lipophilic sulfonyl chloride.

The Chlorosulfonation Workflow

The primary precursor to 3,5-dimethylisoxazole-4-sulfonamide derivatives is 3,5-dimethylisoxazole-4-sulfonyl chloride[3].

-

Activation: The synthesis is predominantly achieved through direct chlorosulfonation. A standard protocol involves the slow addition of 3,5-dimethylisoxazole to a cooled mixture of chlorosulfonic acid and thionyl chloride, followed by heating to 120–130 °C[2].

-

Solubility Shift: By replacing the hydroxyl group of the sulfonic acid with a chlorine atom, the molecule loses its ability to act as a hydrogen bond donor and its ionic character is neutralized. Consequently, 3,5-Dimethylisoxazole-4-sulfonyl chloride becomes highly soluble in organic solvents. For example, it easily achieves clear, colorless solutions in Ethyl Acetate at concentrations of 20 mg/mL[4].

-

Downstream Amidation: With the intermediate now soluble in organic phases, amidation reactions can proceed efficiently. Coupling the sulfonyl chloride with diverse amine substrates in dry acetonitrile or pyridine yields complex sulfonamides[2],[3]. This exact pathway is utilized to synthesize advanced therapeutic candidates, such as 5-HT6 receptor antagonists for CNS disorders[1].

Figure 2: Solvent-driven synthetic pathway from DMISA to target sulfonamides.

Conclusion

The solubility profile of 3,5-Dimethylisoxazole-4-sulfonic acid is a textbook example of functional group dominance, where the extreme polarity of the sulfonic acid moiety completely overshadows the lipophilic contributions of the dimethylisoxazole ring. For analytical quantification, aqueous or highly polar protic solvent matrices are mandatory. However, for drug development and synthesis, this inherent organic insolubility necessitates chemical derivatization into the sulfonyl chloride—a critical transformation that shifts the molecule into the organic phase, enabling the synthesis of highly valuable pharmaceutical agents.

References

- Source: aksci.

- Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)

- Source: benchchem.

- Source: googleapis.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethylisoxazole-4-sulfonamide|CAS 175136-83-1 [benchchem.com]

- 4. 80466-79-1 3,5-Dimethylisoxazole-4-sulfonyl chloride AKSci R057 [aksci.com]

The 3,5-Dimethylisoxazole Moiety in Medicinal Chemistry: A Strategic Bioisostere for Acetyl-Lysine Mimicry and Beyond

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery, the identification of rigid, metabolically stable, and highly specific bioisosteres is paramount. The 3,5-dimethylisoxazole (3,5-DMI) moiety has emerged as a privileged scaffold, most notably serving as a highly effective mimic for acetyl-lysine (KAc)[1]. This structural motif has revolutionized the development of epigenetic therapeutics, specifically targeting the Bromodomain and Extra-Terminal (BET) family of reader proteins (e.g., BRD4).

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will dissect the mechanistic causality of its binding affinity, provide field-proven synthetic methodologies, analyze quantitative Structure-Activity Relationship (SAR) data, and critically evaluate the metabolic liabilities (bioactivation) that drug developers must mitigate.

Mechanistic Rationale: The Acetyl-Lysine (KAc) Mimicry

Epigenetic reader proteins, such as BRD4, regulate gene transcription by recognizing acetylated lysine residues on histone tails. However, native acetyl-lysine is a poor therapeutic lead due to its susceptibility to cellular deacetylases and high conformational flexibility.

The 3,5-dimethylisoxazole ring solves this by acting as a rigid, drug-like bioisostere[2]. The causality behind its high affinity lies in its precise spatial geometry:

-

Hydrogen Bonding: The nitrogen atom of the isoxazole ring acts as a dedicated hydrogen bond acceptor, perfectly aligning with the conserved Asparagine residue (e.g., Asn140 in BRD4(1)) deep within the KAc binding pocket[1].

-

Hydrophobic Packing: The 3-methyl and 5-methyl groups are not merely decorative; they provide essential van der Waals interactions, packing tightly against the hydrophobic WPF shelf (Trp81, Pro82, Phe83) and the ZA channel, effectively displacing high-energy water molecules[2].

Fig 1: Binding interaction network of 3,5-dimethylisoxazole within the BRD4 KAc pocket.

Synthetic Methodology: Assembly and Functionalization

To leverage the 3,5-DMI moiety in drug design, robust and scalable synthetic routes are required. The following protocols represent self-validating workflows for the core assembly and subsequent C4-functionalization.

Protocol A: De Novo Synthesis of the 3,5-Dimethylisoxazole Core

This protocol utilizes a condensation and cyclization reaction between a 1,3-dicarbonyl and hydroxylamine[3].

Step-by-Step Workflow:

-

Reagent Preparation: Dissolve 10.2 g (0.1 mol) of 2,4-pentanedione (acetylacetone) in 10 mL of absolute ethanol. Separately, prepare a solution of 8.34 g (0.12 mol) of hydroxylamine hydrochloride in 10 mL of deionized water.

-

Condensation & Cyclization: Add the aqueous hydroxylamine solution to the ethanolic 2,4-pentanedione. Heat the mixture under reflux for 3 hours.

-

Mechanistic Causality: The nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbon, forming a hydrazone/oxime intermediate. The acidic environment (provided by the HCl salt) catalyzes the subsequent intramolecular nucleophilic attack of the oxime oxygen onto the second carbonyl, followed by dehydration to yield the aromatic isoxazole ring.

-

-

Workup: Cool to room temperature, pour into 60 mL of cold water, and extract with diethyl ether (3 × 40 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the brown oily residue via vacuum distillation.

-

Validation Checkpoint: The product should be a colorless liquid (bp 85-86°C at 150 mmHg). Validate via ¹H NMR (CDCl₃, 400 MHz): δ 5.82 (1H, s, H-4), 2.36 (3H, s, C=CCH₃), 2.23 (3H, s, N=CCH₃)[3].

Protocol B: C4-Functionalization via Grignard Addition

To build potent BET inhibitors (e.g., OXF BD 02), the C4 position of the isoxazole is often functionalized with bulky aryl groups to occupy the WPF shelf[1].

Step-by-Step Workflow:

-

Grignard Formation: In a flame-dried flask under N₂, add Mg turnings (3.0 equiv) and a catalytic crystal of iodine in dry THF. Add the desired aryl bromide (3.3 equiv) dropwise. Reflux until Mg is consumed.

-

Nucleophilic Addition: Cool a solution of 3,5-dimethylisoxazole-4-carboxaldehyde (1.0 equiv) in dry THF to 0 °C. Add the Grignard reagent dropwise.

-

Mechanistic Causality: Maintaining 0 °C is critical. The 3- and 5-methyl groups on the isoxazole ring are mildly acidic. Lower temperatures prevent the strongly basic Grignard reagent from deprotonating these methyl groups (lateral metalation), ensuring regioselective nucleophilic attack at the electrophilic aldehyde carbon.

-

-

Validation Checkpoint: Quench with 1M aqueous HCl, extract with EtOAc, and purify via flash chromatography. Confirm the presence of the secondary alcohol via IR (broad peak ~3300 cm⁻¹) and the methine proton shift in ¹H NMR.

Application in BET Inhibitors: Structure-Activity Relationships (SAR)

The evolution of 3,5-DMI derivatives highlights the importance of structure-guided design. Early fragment screens identified the unsubstituted 3,5-dimethylisoxazole core as a weak binder. By functionalizing the C4 position with bulky, substituted aromatic rings, researchers successfully pushed the isoxazole moiety deeper into the KAc pocket, exponentially increasing binding affinity[2].

Furthermore, bivalent targeting—linking two 3,5-DMI moieties to simultaneously bind both Bromodomain 1 (BD1) and Bromodomain 2 (BD2) of BRD4—has yielded remarkable gains in cellular potency, particularly in colorectal cancer models[4].

Quantitative SAR Summary

| Compound / Derivative | Target | IC₅₀ Value | Key Structural Feature | Reference |

| Compound 3 | BRD4(1) | 4.8 μM | Unsubstituted 3,5-dimethylisoxazole core | Hewings et al., 2013[1] |

| OXF BD 02 | BRD4(1) | 382 nM | Phenol derivative interacting with ZA channel | Hewings et al., 2013 |

| Compound 22 | HCT116 (Cell) | 162 nM | Bivalent dimer targeting BD1 and BD2 | Yang et al., 2020[4] |

| Compound 39 | BRD4(BD1) | 3 nM | Triazolopyridazine motif integration | Fang et al., 2021[5] |

Pharmacokinetics & Toxicity: The Bioactivation Liability

Scientific integrity requires us to address not just the efficacy, but the toxicological liabilities of a pharmacophore. While the 3,5-DMI moiety is metabolically more stable than an acetyl group, it is not inert.

Recent deep neural modeling and mass spectrometry validations have revealed that isoxazole-containing BET inhibitors are susceptible to bioactivation by hepatic Cytochrome P450 (CYP450) enzymes[6].

The Mechanism of Toxicity: Oxidation of the isoxazole ring or its adjacent substituents can lead to ring cleavage or the formation of highly reactive conjugated electrophiles, such as extended quinone-methides or enimines [7]. These electrophiles can covalently bind to nucleophilic residues on hepatic proteins, leading to Drug-Induced Liver Injury (DILI).

To mitigate this during lead optimization, drug developers must employ Glutathione (GSH) trapping assays. If GSH adducts are detected via LC-MS/MS, the SAR must be redirected to block the metabolic soft spots (e.g., by introducing steric hindrance or electron-withdrawing groups near the isoxazole core).

Fig 2: CYP450-mediated bioactivation pathway of 3,5-DMI derivatives and GSH scavenging.

Conclusion

The 3,5-dimethylisoxazole moiety remains a cornerstone in the design of epigenetic modulators. Its ability to rigidly position a hydrogen bond acceptor while providing optimal hydrophobic packing makes it an unparalleled acetyl-lysine bioisostere. However, successful translation from bench to clinic requires a delicate balance: maximizing WPF shelf interactions for potency while rigorously screening against CYP450-mediated bioactivation to prevent hepatotoxicity.

References

-

Reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles with molybdenum hexacarbonyl: A novel route to symmetrical and unsymmetrical curcumin derivatives Orient J Chem URL:[Link]

-

Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Journal of Medicinal Chemistry (2013) URL:[Link]

-

Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer ACS Medicinal Chemistry Letters (2020) URL:[Link]

-

Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family Bioorganic & Medicinal Chemistry (2021) URL:[Link]

-

Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Metabolites (2021) URL:[Link]

Sources

- 1. Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles with molybdenum hexacarbonyl: A novel route to symmetrical and unsymmetrical curcumin derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors | MDPI [mdpi.com]

- 7. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Chlorosulfonation of 3,5-Dimethylisoxazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed technical guide for the synthesis of 3,5-dimethylisoxazole-4-sulfonyl chloride, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The chlorosulfonation of 3,5-dimethylisoxazole is an essential electrophilic substitution reaction that installs a highly reactive sulfonyl chloride moiety onto the isoxazole core. This guide delves into the underlying reaction mechanism, elucidates the rationale behind critical process parameters, and presents two robust, field-proven protocols. Emphasis is placed on ensuring experimental reproducibility, maximizing yield and purity, and adhering to stringent safety standards required when handling hazardous reagents like chlorosulfonic acid.

Chemical Principle and Mechanism

The chlorosulfonation of 3,5-dimethylisoxazole proceeds via an electrophilic aromatic substitution pathway. The isoxazole ring, while being a six-pi-electron aromatic system, exhibits distinct reactivity patterns. The two electron-donating methyl groups at the C3 and C5 positions increase the electron density of the ring, thereby activating it towards electrophilic attack.[2] This activation is most pronounced at the C4 position, making it the exclusive site of substitution.

The electrophile in this reaction is generated from chlorosulfonic acid (ClSO₃H). The reaction mechanism involves the attack of the electron-rich C4 position of the isoxazole ring on the electrophilic sulfur atom of chlorosulfonic acid, leading to the formation of a sigma complex (or arenium ion). This intermediate is stabilized by resonance. The subsequent loss of a proton from the C4 position re-establishes the aromaticity of the ring, yielding the final product, 3,5-dimethylisoxazole-4-sulfonic acid, which is then converted to the sulfonyl chloride. In protocols utilizing excess chlorosulfonic acid or subsequent treatment with thionyl chloride, the sulfonic acid intermediate is efficiently converted to the desired 3,5-dimethylisoxazole-4-sulfonyl chloride.[1]

Caption: Overall reaction for the chlorosulfonation of 3,5-dimethylisoxazole.

Critical Reaction Parameters and Reagent Rationale

The success of this synthesis hinges on the careful control of several key parameters. The choices made directly impact reaction efficiency, product yield, and safety.

-

Chlorosulfonating Agent: Chlorosulfonic acid is a potent and economical reagent for introducing the -SO₂Cl group.[3] It often serves as both the reactant and the solvent when used in large excess. An excess is critical to drive the reaction to completion and to minimize the formation of diaryl sulfone byproducts, a common side reaction in chlorosulfonations.[4]

-

Sequential Reagent Addition: A refined protocol involves the initial formation of the sulfonic acid using chlorosulfonic acid, followed by the addition of thionyl chloride (SOCl₂).[1] Thionyl chloride is a powerful chlorinating agent that efficiently converts the sulfonic acid intermediate to the final sulfonyl chloride, often resulting in higher isolated yields and purity.[1]

-

Stoichiometry: The molar ratio of reagents is a crucial factor. A significant excess of chlorosulfonic acid (e.g., 4 molar equivalents or more) is typically employed in the direct method.[1] This ensures that the starting material is fully consumed and provides the medium for the reaction.

-

Temperature Control: The reaction of 3,5-dimethylisoxazole with chlorosulfonic acid is highly exothermic.[1] The initial addition must be performed cautiously with temperature monitoring. Following the initial exothermic phase, external heating is applied (e.g., 100-110°C) to overcome the activation energy barrier for the substitution and ensure the reaction proceeds to completion in a reasonable timeframe.[1][5]

-

Work-up Procedure: The quenching step is one of the most hazardous and critical parts of the process. The reaction mixture must be carefully and slowly added to a large volume of ice and water.[1][6] This procedure hydrolyzes any remaining chlorosulfonic acid and thionyl chloride and precipitates the solid sulfonyl chloride product. The violent and exothermic reaction of chlorosulfonic acid with water necessitates this cautious approach to prevent dangerous splattering and release of HCl gas.[7]

Experimental Protocols

The following protocols are adapted from established synthetic procedures and are designed for execution by trained chemists.[1]

Caption: General workflow for the synthesis of 3,5-dimethylisoxazole-4-sulfonyl chloride.

Protocol A: Direct Chlorosulfonation

This protocol utilizes chlorosulfonic acid as the sole reagent for the transformation.

| Materials and Reagents |

| 3,5-Dimethylisoxazole |

| Chlorosulfonic Acid (ClSO₃H) |

| Ice |

| Deionized Water |

| Petroleum Ether (for purification) |

| Round-bottom flask with stirrer |

| Dropping funnel |

| Heating mantle / Oil bath |

| Thermometer |

| Beaker (for quenching) |

| Büchner funnel and filter flask |

Procedure:

-

In a fume hood, charge a round-bottom flask equipped with a mechanical stirrer and a dropping funnel with 790 g (6.64 mol, 4.0 eq) of chlorosulfonic acid.

-

Begin stirring and add 161.4 g (1.66 mol, 1.0 eq) of 3,5-dimethylisoxazole dropwise from the funnel. The addition is exothermic, and the internal temperature will rise; control the addition rate to maintain the temperature around 90°C.[1]

-

After the addition is complete, heat the reaction mixture to 100°C and maintain for 1.5 hours.[1]

-

Increase the temperature to 110°C and stir for an additional 1.5 hours to ensure complete reaction.[1]

-

Allow the mixture to cool slightly, then carefully pour it onto 2.6 kg of crushed ice with vigorous stirring. A precipitate will form.

-

Allow the slurry to stand for several hours (or overnight) to ensure complete precipitation.

-

Collect the solid product by suction filtration and wash thoroughly with cold water.

-

Dry the crude product. For purification, the product can be extracted with hot petroleum ether.[1]

Protocol B: Sequential Chlorosulfonation with Thionyl Chloride (Higher Yield)

This optimized protocol employs a two-step addition of chlorosulfonic acid and thionyl chloride, which has been reported to provide a higher yield.[1]

| Materials and Reagents |

| 3,5-Dimethylisoxazole |

| Chlorosulfonic Acid (ClSO₃H) |

| Thionyl Chloride (SOCl₂) |

| Ice |

| Deionized Water |

| Round-bottom flask with stirrer |

| Dropping funnel |

| Heating mantle / Oil bath |

| Thermometer |

| Beaker (for quenching) |

| Büchner funnel and filter flask |

Procedure:

-

In a fume hood, preheat 266 ml (4.0 mol, 4.0 eq) of chlorosulfonic acid in a suitable reaction flask to 80°C.[1]

-

Add 97.2 g (1.0 mol, 1.0 eq) of 3,5-dimethylisoxazole dropwise to the hot acid over approximately 45 minutes.

-

After the addition is complete, heat the mixture to 110°C and stir for 2 hours.[1]

-

Cool the reaction mixture to 60°C.

-

Carefully add 142.8 g (1.2 mol, 1.2 eq) of thionyl chloride dropwise over 30 minutes. Gas evolution (HCl, SO₂) will be observed.

-

After adding the thionyl chloride, gradually heat the mixture back to 110°C over 1.5 hours and maintain this temperature until gas evolution ceases.

-

Cool the mixture and carefully add it dropwise with stirring to a mixture of 1.5 kg of ice and 1 liter of water.[1]

-

Stir the resulting slurry for 30 minutes.

-

Collect the solid product by suction filtration, wash with 1 liter of water, and dry thoroughly.[1]

Data Summary

The following table summarizes the expected outcomes based on the described protocols.[1]

| Parameter | Protocol A | Protocol B |

| Reagents | ClSO₃H | ClSO₃H, then SOCl₂ |

| Molar Ratio (Isoxazole:ClSO₃H) | 1 : 4 | 1 : 4 |

| Reaction Temperature | 90°C → 100°C → 110°C | 80°C → 110°C |

| Reported Yield | ~75% (after purification) | 81.7% |

| Product Melting Point | - | 38.3°C |

| Product | 3,5-Dimethylisoxazole-4-sulfonyl chloride (CAS: 80466-79-1) | 3,5-Dimethylisoxazole-4-sulfonyl chloride (CAS: 80466-79-1) |

Critical Safety Precautions

Working with chlorosulfonic acid and thionyl chloride requires strict adherence to safety protocols. These reagents are highly corrosive, toxic, and water-reactive.

-

Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[8] An emergency shower and eyewash station must be readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Reagent Handling:

-

Chlorosulfonic acid reacts violently with water, releasing large amounts of toxic hydrogen chloride gas.[7] Avoid all contact with moisture.

-

It causes severe, deep burns upon skin contact.[8][11] In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[11]

-

Inhalation of vapors can cause severe respiratory irritation or be fatal.[9][12]

-

-

Fire Hazards: Chlorosulfonic acid is not flammable but reacts with many materials and may ignite combustibles.[10] Do not use water-based fire extinguishers; use dry chemical or CO₂ instead.[10]

-

Waste Disposal: Reaction residues and contaminated materials must be treated as hazardous waste. Quench residual acid carefully by slowly adding it to a large volume of an inert, high-boiling point solvent (like dichloromethane) before neutralization with a base (e.g., sodium bicarbonate) slurry under controlled conditions. Dispose of waste according to institutional and local regulations.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Starting material quality is poor. 3. Excessive hydrolysis of the product during workup. | 1. Ensure reaction temperatures and times are followed. Monitor reaction completion if possible (TLC, GC-MS). 2. Verify the purity of 3,5-dimethylisoxazole. 3. Perform the ice-water quench and filtration as quickly as possible. Ensure the wash water is cold.[4] |

| Product is an Oil or Gummy Solid | 1. Product is impure. 2. Presence of sulfonic acid byproduct due to incomplete chlorination. | 1. Attempt purification by extraction with a non-polar solvent like petroleum ether or by column chromatography on silica gel.[1] 2. Ensure sufficient thionyl chloride was used (Protocol B) or that the reaction time at high temperature was adequate (Protocol A). |

| Violent, Uncontrolled Reaction | 1. Addition of starting material was too fast. 2. Accidental introduction of water into the reaction. | 1. Always add reagents dropwise and monitor the internal temperature closely. 2. Ensure all glassware is scrupulously dried before use. |

Conclusion

The chlorosulfonation of 3,5-dimethylisoxazole is a reliable and scalable method for producing 3,5-dimethylisoxazole-4-sulfonyl chloride. By carefully controlling reaction parameters, particularly temperature and stoichiometry, high yields of the desired product can be achieved. The sequential addition protocol using thionyl chloride offers a notable improvement in yield. Due to the hazardous nature of the reagents involved, strict adherence to the detailed safety protocols is paramount for the successful and safe execution of this synthesis.

References

-

Koval, I., et al. (2017). Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. Žurnal organìčnoï ta farmacetičnoï hìmìï, 15(3), 16-25. Available from: [Link]

-

Taylor & Francis Online. (2025). Convenient synthesis of multi-substituted isoxazoles including a sulfonamide skeleton based on N-sulfonylketenimine and hydroxyimidoyl chloride. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

-

Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Available from: [Link]

-

Cole-Parmer. (2006). Material Safety Data Sheet - Chlorosulfonic acid, 98%. Available from: [Link]

-

New Jersey Department of Health. (2010). HAZARD SUMMARY: CHLOROSULPHONIC ACID. Available from: [Link]

-

SafeRack. Chlorosulfonic Acid Chemical Overview. Available from: [Link]

- Google Patents. (1997). DE19747625A1 - Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride.

-

Talha, S. M., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(11), 2639. Available from: [Link]

- Google Patents. (1992). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.

-

Yermolayev, V., et al. (2022). Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Pharmaceuticals, 15(12), 1583. Available from: [Link]

-

ResearchGate. (2024). (PDF) Synthesis of sulfonylamides containing an isoxazole moiety. Available from: [Link]

-

Kelly, C. B., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1083-1094. Available from: [Link]

-

MDPI. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Available from: [Link]

-

ResearchGate. (2014). How to carry out a sulfonation reaction?. Available from: [Link]

-

Oakwood Chemical. 3,5-Dimethylisoxazole-4-sulfonyl chloride. Available from: [Link]

-

Organic Syntheses. chlorosulfonyl isocyanate. Available from: [Link]

-

Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. Available from: [Link]

-

ResearchGate. (2004). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Available from: [Link]

- Google Patents. (2013). CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.

-

Wikipedia. Chlorosulfuric acid. Available from: [Link]

- Jackson, R. (2002). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry.

-

Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

Sources

- 1. DE19747625A1 - Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride - Google Patents [patents.google.com]

- 2. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. api.pageplace.de [api.pageplace.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 7. Chlorosulfuric acid - Wikipedia [en.wikipedia.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. saferack.com [saferack.com]

- 10. nj.gov [nj.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Using 3,5-dimethylisoxazole-4-sulfonic acid as a solid acid catalyst

Application Note: 3,5-Dimethylisoxazole-4-sulfonic Acid as an Advanced Solid Acid Catalyst in Organic Synthesis

Executive Summary

While 3,5-dimethylisoxazole-4-sulfonic acid (DMISA) is widely recognized as a stable, solid building block for synthesizing sulfonamide-based therapeutics (such as 5-HT6 receptor antagonists)[1], its intrinsic physicochemical properties make it an exceptional solid Brønsted acid catalyst. Solid sulfonic acid catalysts are highly valued in green chemistry because they replace corrosive, toxic liquid acids like H₂SO₄, offering easier handling, reduced environmental impact, and simplified workups. This application note details the mechanistic rationale and provides validated protocols for utilizing DMISA as a highly tunable, moderately lipophilic solid acid catalyst for chemoselective acetalization and direct Fischer esterification.

Mechanistic Rationale: The Causality of Catalytic Efficiency

The efficacy of a solid acid catalyst is dictated by its structural stability, intrinsic acidity, and the microenvironment it provides for substrates[2]. DMISA offers a unique triad of chemical properties that differentiate it from traditional catalysts like p-toluenesulfonic acid (p-TSA) or methanesulfonic acid (MSA):

-

Enhanced Brønsted Acidity via Inductive Effects: The isoxazole core, containing highly electronegative nitrogen and oxygen heteroatoms, acts as a strong electron-withdrawing group (EWG). This inductive pull stabilizes the conjugate sulfonate anion, rendering the sulfonic acid proton highly labile and increasing the overall catalytic turnover rate.

-

Steric Tuning and Chemoselectivity: The 3,5-dimethyl groups flanking the sulfonic acid moiety create a sterically constrained catalytic pocket. This specific architecture kinetically favors the activation of less sterically hindered carbonyls (e.g., aldehydes) over bulkier ketones, enabling precise chemoselectivity in complex molecular frameworks.

-

Hydrophobic Microenvironment: In condensation reactions that generate water as a byproduct, water can competitively bind to the acidic protons, deactivating the catalyst. The lipophilic methyl groups of DMISA repel water from the active catalytic site, preventing deactivation and driving the thermodynamic equilibrium forward.

Quantitative Catalyst Comparison

To select the appropriate catalyst for an organic transformation, it is critical to compare their physical and chemical properties. Table 1 summarizes the advantages of DMISA against standard industrial acid catalysts.

Table 1: Comparative Profile of Common Brønsted Acid Catalysts

| Catalyst | Relative Acidity (pKa) | Physical State (at 25°C) | Steric Hindrance | Hydrophobicity | Primary Recovery Method |

| DMISA | < -2.0 (Est.) | Crystalline Solid | High (3,5-dimethyl) | Moderate-High | Precipitation / Aqueous Wash |

| p-Toluenesulfonic Acid | -2.8 | Hygroscopic Solid | Low | Moderate | Aqueous Extraction |

| Methanesulfonic Acid | -1.9 | Corrosive Liquid | None | Low | Neutralization (Waste) |

| Polymer-Supported SO₃H | Variable | Insoluble Resin | Very High (Pores) | High | Simple Filtration |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific in-process controls (e.g., TLC monitoring, theoretical water collection) to ensure the causality of the experimental choices is clear and reproducible.

Protocol A: Chemoselective Acetalization of Aldehydes

Objective: Mild protection of aldehydes in the presence of ketones using DMISA as a pseudo-heterogeneous catalyst.

Methodology:

-

Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve the target aldehyde (10.0 mmol) and ethylene glycol (12.0 mmol, 1.2 eq) in anhydrous toluene (20 mL).

-

Catalyst Addition: Add 3,5-dimethylisoxazole-4-sulfonic acid (0.2 mmol, 2 mol%) as a solid powder. Rationale: A 2 mol% loading is sufficient due to the high turnover frequency driven by the electron-withdrawing isoxazole core.

-

Reaction Execution: Stir the heterogeneous mixture at room temperature for 2–4 hours. The solid catalyst remains partially suspended, providing a high-surface-area acidic interface.

-

In-Process Control: Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) using a UV lamp and anisaldehyde stain.

-

Catalyst Recovery: Upon completion, filter the mixture through a sintered glass funnel to recover the bulk of the unreacted solid DMISA for future cycles.

-

Workup: Wash the organic filtrate with saturated aqueous NaHCO₃ (10 mL). Rationale: Neutralizing any trace dissolved acid prevents the reverse hydrolysis reaction during solvent evaporation.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure acetal.

Fig 1: Catalytic cycle of aldehyde acetalization driven by DMISA Brønsted acid catalysis.

Protocol B: Direct Fischer Esterification of Carboxylic Acids

Objective: High-yield synthesis of esters utilizing DMISA as a thermally stable, phase-switchable catalyst.

Methodology:

-

Reaction Setup: Charge a 100 mL round-bottom flask with the carboxylic acid (20.0 mmol), the primary or secondary alcohol (25.0 mmol, 1.25 eq), and anhydrous toluene (40 mL).

-

Catalyst Addition: Add DMISA (1.0 mmol, 5 mol%).

-

Apparatus Assembly: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Rationale: Toluene forms an azeotrope with the water generated during esterification. The Dean-Stark trap continuously removes this water, shifting the thermodynamically limited equilibrium to >99% conversion.

-

Reaction Execution: Heat the mixture to reflux (approx. 110°C). At this temperature, DMISA fully dissolves, acting as a homogeneous catalyst to maximize mass transfer and reaction rates.

-

In-Process Control: Continue refluxing until the theoretical volume of water (approx. 0.36 mL) is collected in the Dean-Stark trap (typically 3–5 hours).

-

Phase-Switch Recovery: Cool the reaction to room temperature. The decrease in temperature causes the DMISA to partially precipitate out of the non-polar toluene.

-

Workup: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with distilled water (2 x 15 mL) and brine (15 mL). Rationale: The highly polar sulfonic acid group forces any remaining DMISA to partition completely into the aqueous phase, leaving a metal-free, acid-free organic product layer.

-

Isolation: Dry the organic phase over MgSO₄, filter, and evaporate the solvent to isolate the pure ester.

Fig 2: Experimental workflow for DMISA-catalyzed Fischer esterification with phase-based recovery.

References

1.[1] PCT - 3,5-Dimethylisoxazole-4-sulfonic acid derivatives. Googleapis.com (Patent Literature). Available at: 2.[2] Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. Available at: 3. Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah (AURAK) / Semantic Scholar. Available at:

Sources

Application Note: In Situ Generation and Utilization of 3,5-Dimethylisoxazole-4-sulfonate Esters

[1]

Executive Summary

This application note details the protocol for the in situ generation of 3,5-dimethylisoxazole-4-sulfonate esters (DMS-esters) derived from 3,5-dimethylisoxazole-4-sulfonyl chloride (DMS-Cl).

While traditional sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) are ubiquitous in organic synthesis for converting alcohols into leaving groups, DMS-Cl offers distinct electronic advantages due to the electron-withdrawing nature of the isoxazole heterocycle. However, the resulting sulfonate esters are potent alkylating agents and potential Genotoxic Impurities (GTIs) .

Why In Situ? Isolating highly reactive sulfonate esters presents two major risks:

-

Stability: Hydrolytic instability leads to degradation and yield loss.[]

-

Safety: Handling isolated alkylating agents increases operator exposure and regulatory burden.[]

This guide provides a validated "one-pot, telescoping" workflow to generate the DMS-ester and immediately consume it in a nucleophilic substitution reaction, mitigating safety risks while maximizing synthetic efficiency.

Scientific Mechanism & Rationale

The 3,5-dimethylisoxazole-4-sulfonyl group acts as a powerful electron-withdrawing scaffold.[] When reacted with an alcohol, it forms a sulfonate ester that is highly susceptible to

Reaction Pathway

The process involves two distinct phases performed in a single reactor:

-

Activation (Sulfonylation): The alcohol reacts with DMS-Cl in the presence of a base to form the DMS-ester.[]

-

Substitution (Displacement): A nucleophile (amine, azide, thiol) displaces the DMS-group to form the final product.

Mechanistic Diagram

Figure 1: Telescoped reaction pathway avoiding isolation of the reactive sulfonate ester intermediate.

Experimental Protocol